molecular formula C10H14N2 B14322113 2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine CAS No. 112291-92-6

2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine

Cat. No.: B14322113
CAS No.: 112291-92-6
M. Wt: 162.23 g/mol
InChI Key: PRTSTKFVEXTIJX-UHFFFAOYSA-N
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Description

2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethylidene group attached to an amino group, making it a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine can be achieved through several methods. One common approach involves the reaction of phenylethylamine with an aldehyde or ketone under acidic conditions to form an imine intermediate. This intermediate is then reduced to yield the desired amine. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure hydrogenation reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated amines

Scientific Research Applications

2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various biochemical pathways. It may also form stable complexes with metal ions, influencing enzymatic activities and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable imine intermediates and participate in a wide range of chemical reactions sets it apart from other similar compounds .

Properties

CAS No.

112291-92-6

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(1-phenylethylideneamino)ethanamine

InChI

InChI=1S/C10H14N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6H,7-8,11H2,1H3

InChI Key

PRTSTKFVEXTIJX-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN)C1=CC=CC=C1

Origin of Product

United States

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